molecular formula C8H9BrClN3 B1378187 3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride CAS No. 1260386-94-4

3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride

Cat. No.: B1378187
CAS No.: 1260386-94-4
M. Wt: 262.53 g/mol
InChI Key: JNZFGYHUGQUSNC-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride is a heterocyclic compound that belongs to the azaindole family Azaindoles are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azaindoles, which can be further modified for specific applications in medicinal chemistry .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other azaindoles, this compound offers a unique combination of properties that make it valuable for specific applications in medicinal and industrial chemistry .

Properties

IUPAC Name

6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3.ClH/c1-4-5(9)2-11-8-6(10)3-12-7(4)8;/h2-3,12H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZFGYHUGQUSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Br)C(=CN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride
Reactant of Route 2
3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride
Reactant of Route 3
3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride
Reactant of Route 4
3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride
Reactant of Route 5
3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride
Reactant of Route 6
3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride

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